molecular formula C19H26N4O12 B1259389 N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine

N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine

Cat. No.: B1259389
M. Wt: 502.4 g/mol
InChI Key: ACEVZSZSKUVYND-QLXPXKAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine is an N-acyl-beta-D-glucosamine where the N-acyl group is specified as 6-[(2-carboxy-4,6-dinitrophenyl)amino]hexanoyl. It is a N-acyl-beta-D-glucosamine, a C-nitro compound and a member of benzoic acids.

Scientific Research Applications

Monovalent Anaphylactogens and Carbohydrate Auxiliary Groups

N-[6-(DNCP-amino)hexanoyl]-β-D-glucosamine was investigated for its potential role in eliciting passive cutaneous anaphylaxis in guinea pigs. This compound was unable to provoke DNCP-specific anaphylaxis, contrasting with similar molecules having a larger carbohydrate component. This study suggests that monovalent anaphylactogens with carbohydrate auxiliary groups generally require more than a single monosaccharide unit to be effective (Guenin & Schneider, 1985).

Enzymatic Synthesis of Amino Sugar Fatty Acid Esters

In a study focused on synthesizing N-acetyl-glucosamine fatty acid esters, a novel glycolipid, 2-(acetylamino)-2-deoxy-6-O-hexanoate-D-glucose, was formed. This research highlighted the potential of glycolipids in various applications, ranging from food and pharmaceutical formulations to environmental surfactants (Pöhnlein et al., 2014).

D-Glucosamine in Life Span Extension

D-Glucosamine (GlcN), a dietary supplement, was found to extend the lifespan of Caenorhabditis elegans and mice by impairing glucose metabolism and inducing mitochondrial biogenesis. This indicates its potential application in mimicking a low-carbohydrate diet and influencing longevity (Weimer et al., 2014).

Blood Plasma Analysis After Oral Administration in Dogs

A study examining amino acid metabolism in dogs after oral administration of GlcN∙HCl revealed that it induces anaerobic respiration and starvation in cells, suggesting a role in promoting cartilage regeneration (Osaki et al., 2012).

Characterization of Glucosamine-6-Phosphate Synthase

Glucosamine-6-phosphate synthase (GlmS) was characterized for its potential as a target in designing antibacterial and antifungal drugs. The study explored the enzyme's oligomerization states and its interaction with inhibitors (Beneito-Cambra et al., 2018).

Glucosamine as a Multifunctional Therapeutic Agent

Glucosamine, beyond its role in relieving osteoarthritis symptoms, has shown potential in treating cardiovascular disease, neurological deficits, skin disorders, and cancer. Its functions are largely exerted through modulation of inflammatory responses (Dalirfardouei et al., 2016).

Biochemical Characterization of β-N-Acetylhexosaminidase

Research on β-N-acetylhexosaminidase (HEX) from Streptomyces alfalfae demonstrated its potential in converting chitin to N-acetyl-d-glucosamine (GlcNAc), highlighting its industrial relevance in the medical, agricultural, and food industries (Lv et al., 2019).

Synthesis and Biological Properties of Iodine-123 Labeled D-Glucosamine Derivative

The synthesis and biological properties of an iodine-123 labeled D-glucosamine derivative were explored for its potential in rheumatoid arthritis radionuclide diagnostics and therapy (Сергеевна et al., 2018).

Synthesis of Statine and AHPPA from D-Glucosamine

The synthesis of biologically important compounds, (3S,4S)-statine and (3S,4S)-AHPPA, was accomplished starting from D-glucosamine, indicating its utility as a chiral pool for producing these compounds (Shinozaki et al., 1996).

Phosphoramidate Prodrugs of N-acetyl-(D)-glucosamine

Novel phosphoramidate prodrugs of N-acetyl-(D)-glucosamine demonstrated antidegenerative activity on bovine and human cartilage explants, suggesting potential in osteoarthritis therapy (Serpi et al., 2012).

Properties

Molecular Formula

C19H26N4O12

Molecular Weight

502.4 g/mol

IUPAC Name

3,5-dinitro-2-[[6-oxo-6-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]hexyl]amino]benzoic acid

InChI

InChI=1S/C19H26N4O12/c24-8-12-16(26)17(27)15(19(30)35-12)21-13(25)4-2-1-3-5-20-14-10(18(28)29)6-9(22(31)32)7-11(14)23(33)34/h6-7,12,15-17,19-20,24,26-27,30H,1-5,8H2,(H,21,25)(H,28,29)/t12-,15-,16-,17-,19-/m1/s1

InChI Key

ACEVZSZSKUVYND-QLXPXKAKSA-N

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O)CO)O)O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)NCCCCCC(=O)NC2C(C(C(OC2O)CO)O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine
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N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine
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N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine
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N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine
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N-[6-(DNCP-amino)hexanoyl]-beta-D-glucosamine

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